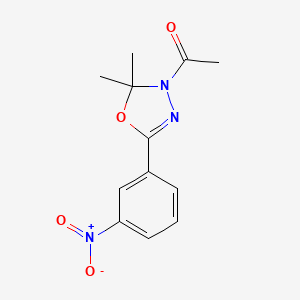

1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone

Description

This compound belongs to the 1,3,4-oxadiazole family, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatile biological activities. The structure features:

- A 1,3,4-oxadiazole core substituted with 2,2-dimethyl groups at position 2.

- A 3-nitrophenyl moiety at position 3.

- An acetyl (ethanone) group at position 3.

Properties

IUPAC Name |

1-[2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8(16)14-12(2,3)19-11(13-14)9-5-4-6-10(7-9)15(17)18/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEQTOVZYQWNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a 1,3,4-oxadiazole ring substituted with a nitrophenyl group and an ethanone moiety. The presence of the nitro group is crucial as it often enhances the biological activity of compounds by participating in various interactions.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) . For instance, derivatives of 1,3,4-oxadiazoles have exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances anticancer and antimicrobial activity |

| Dimethyl group | Increases lipophilicity and membrane permeability |

| Ethanol moiety | Contributes to overall stability and solubility |

The presence of electron-withdrawing groups (like nitro) at specific positions has been correlated with increased potency against cancer cells and pathogens .

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 0.5 μM to 10 μM . This suggests a strong potential for further development.

- Antimicrobial Evaluation : In another investigation focusing on the antimicrobial properties against MRSA strains, oxadiazole derivatives demonstrated significant bactericidal effects with minimum inhibitory concentrations (MICs) as low as 8 μg/ml . This highlights their potential as alternatives to conventional antibiotics.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The compound has been investigated for its potential as an antibacterial agent against strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the oxadiazole ring can enhance antimicrobial activity, making it a candidate for further development in pharmaceutical applications .

Anticancer Properties:

The 1,3,4-oxadiazole scaffold is recognized for its anticancer potential. Several studies have reported that compounds containing this moiety can induce apoptosis in cancer cell lines. For example, research has demonstrated that specific oxadiazole derivatives can effectively inhibit the proliferation of breast cancer cells and other malignancies. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .

Case Study: Synthesis and Testing

A notable study synthesized a series of 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain structural modifications significantly enhanced their efficacy against cancer cells, showcasing the importance of structure-activity relationship (SAR) studies in drug development .

Materials Science

Fluorescent Properties:

The incorporation of nitrophenyl groups into oxadiazoles has led to compounds with interesting photophysical properties. These compounds are being explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. Their ability to emit light upon excitation makes them suitable candidates for advanced material applications .

Case Study: OLED Applications

Research into the photophysical properties of similar oxadiazole compounds has shown promising results for their application in OLED technology. These compounds exhibit high luminescence efficiency and stability under operational conditions, making them viable materials for next-generation display technologies .

Agricultural Chemistry

Pesticidal Activity:

Oxadiazole derivatives have also been studied for their pesticidal properties. The compound has shown potential as an insecticide or herbicide due to its ability to disrupt metabolic processes in pests while being less harmful to non-target organisms .

Case Study: Insecticidal Efficacy

A comprehensive study evaluated the insecticidal activity of various oxadiazole derivatives against common agricultural pests. The findings revealed that certain modifications led to enhanced potency and selectivity, indicating the potential for developing new agricultural chemicals based on this scaffold .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the oxadiazole ring, aryl groups, and additional heterocyclic systems. Below is a comparative table:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound may enhance electrophilicity and binding to biological targets compared to electron-donating groups (e.g., 4-methyl in AMK OX-2 ). Similar nitro-substituted analogs (e.g., 5a-e in ) exhibit antibacterial activity, suggesting nitro groups potentiate antimicrobial effects .

- Hybrid Systems: Compounds fused with benzothiophene () or pyridinyl () show enhanced bioactivity due to π-π stacking or hydrogen-bonding interactions.

Physicochemical Properties

- IR Spectroscopy: C=O stretches for acetylated oxadiazoles appear at 1678–1762 cm⁻¹, while C=N peaks range from 1587–1620 cm⁻¹ . Nitro groups show characteristic absorptions near 1520–1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .

- NMR Data: Methyl groups (e.g., 2,2-dimethyl) resonate at δ 2.25–2.35 ppm (¹H NMR), while aromatic protons from 3-nitrophenyl appear as multiplets at δ 7.45–8.21 ppm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 1,3,4-oxadiazole derivatives like 1-(2,2-dimethyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone?

- Methodology : Cyclization of hydrazides with acetic anhydride under reflux conditions is a standard approach. For example, refluxing substituted acetohydrazides (1 mmol) with acetic anhydride (3 mL) for 2 hours yields oxadiazoles, followed by precipitation in ice-cold water and recrystallization from ethanol . Variations in stoichiometry, solvent, and reaction time (e.g., 40 minutes for acetyl chloride-based synthesis) can influence yield and purity .

- Optimization Table :

Q. How is structural characterization performed for this compound?

- Methodology :

- 1H NMR : Peaks for aromatic protons (δ 7.2–8.2 ppm), methyl groups (δ 2.3–2.4 ppm), and oxadiazole protons (δ 4.0 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 447 for derivatives) validate molecular weight .

- IR Spectroscopy : C=O stretches (~1682 cm⁻¹) and NO₂ bands (~1387 cm⁻¹) confirm functional groups .

Q. What in vitro assays are used to evaluate biological activity?

- Methodology : Minimum inhibitory concentration (MIC) assays against bacterial (e.g., S. aureus, P. aeruginosa) and fungal strains (e.g., C. albicans) are standard. Para-substituted derivatives often show enhanced activity due to improved electron-withdrawing effects .

- Activity Table :

| Compound | MIC (µg/mL) | Target Strain | Reference |

|---|---|---|---|

| 2a (para-dimethylamino) | 125 | S. aureus | |

| 104 (Ghaisas & Patel) | 250 | C. albicans |

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence bioactivity and physicochemical properties?

- Methodology :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity .

- Trifluoroethoxy groups improve metabolic stability and lipophilicity, as seen in derivatives with IC₅₀ values <10 µM in cancer assays .

- SAR Analysis :

| Substituent Position | Effect on Activity | Example Evidence |

|---|---|---|

| Para (C-4) | Maximizes steric/electronic fit | |

| Meta (C-3) | Reduces binding affinity |

Q. How can computational methods predict ADMET properties for derivatives?

- Methodology :

- In silico ADMET screening : Tools like SwissADME predict solubility, permeability, and cytochrome P450 interactions. Derivatives with ClogP <5 and topological polar surface area (TPSA) <140 Ų are prioritized .

- Molecular docking : AutoDock Vina assesses binding to targets like EGFR (e.g., T790M/C797S mutants) with docking scores <-8 kcal/mol indicating strong binding .

Q. How are crystallographic data used to resolve structural ambiguities?

- Methodology : Single-crystal X-ray diffraction confirms bond lengths (e.g., C–O = 1.36 Å) and dihedral angles. For example, 1-[2-(3,4-dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone was resolved with R factor = 0.041 .

Q. How to address discrepancies in reported synthetic yields or bioactivity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.